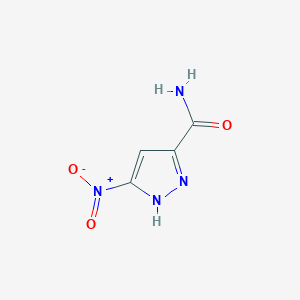

5-nitro-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIOOQWZZPEWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-nitro-1H-pyrazole-3-carboxamide from 5-nitro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 5-nitro-1H-pyrazole-3-carboxamide, a molecule of significant interest in medicinal chemistry. Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of a nitro group to the pyrazole scaffold can further modulate the molecule's electronic properties and biological activity, making this compound a valuable target for drug discovery and development programs.[5]

This document will detail a robust and reliable synthetic route from the readily available starting material, 5-nitro-1H-pyrazole-3-carboxylic acid. The narrative will delve into the mechanistic underpinnings of the chosen synthetic strategy, providing a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step experimental protocol is provided, alongside guidance on purification and characterization of the final product.

Strategic Approach to Amide Bond Formation

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid and ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by ammonia.

A common and highly effective strategy involves a two-step sequence:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl halide, typically an acyl chloride, using a chlorinating agent.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with ammonia to form the desired amide.

This approach is widely employed for the synthesis of pyrazole carboxamides and offers high yields and operational simplicity.[6][7]

Mechanistic Insights: The Role of Thionyl Chloride

Thionyl chloride (SOCl₂) is a frequently used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction proceeds through a well-established mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent loss of sulfur dioxide and a chloride ion generates the highly electrophilic acylium ion, which is then attacked by the chloride ion to yield the acyl chloride. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazole carboxamides.[6][7] Researchers should exercise caution and adhere to all laboratory safety guidelines.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 5-nitro-1H-pyrazole-3-carboxylic acid | C₄H₃N₃O₄ | 157.08 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| N,N-Dimethylformamide (DMF), catalytic amount | C₃H₇NO | 73.09 |

| Aqueous Ammonia (28-30%) | NH₃ in H₂O | 17.03 (as NH₃) |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 |

| Brine (saturated aqueous sodium chloride) | NaCl | 58.44 |

| Anhydrous magnesium sulfate or sodium sulfate | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 |

Step 1: Synthesis of 5-nitro-1H-pyrazole-3-carbonyl chloride

Caption: Workflow for the synthesis of the acyl chloride intermediate.

-

To a stirred suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of carboxylic acid) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension. Gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting crude 5-nitro-1H-pyrazole-3-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Caption: Workflow for the amidation of the acyl chloride intermediate.

-

Dissolve the crude 5-nitro-1H-pyrazole-3-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM or another suitable anhydrous solvent like THF.

-

In a separate flask, cool an excess of concentrated aqueous ammonia (28-30%) in an ice bath.

-

Slowly add the solution of the acyl chloride to the cold, stirred aqueous ammonia. A precipitate should form immediately.

-

Continue stirring the mixture vigorously in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a wash with a small amount of cold diethyl ether to aid in drying.

-

Dry the product under vacuum to yield this compound.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, if necessary.

Expected Characterization Data

¹H NMR:

-

A singlet for the pyrazole C4-H proton, expected to be downfield due to the electron-withdrawing effects of the nitro and carboxamide groups.

-

Two broad singlets for the -NH₂ protons of the amide.

-

A broad singlet for the pyrazole N-H proton.

¹³C NMR:

-

Signals for the three pyrazole ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the carboxamide group (C3) will be significantly deshielded.

-

A signal for the amide carbonyl carbon, typically in the range of 160-170 ppm.

IR Spectroscopy:

-

N-H stretching vibrations for the primary amide and the pyrazole N-H, typically in the region of 3100-3500 cm⁻¹.

-

A strong C=O stretching vibration for the amide carbonyl group, expected around 1650-1680 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (156.10 g/mol ).

Safety Considerations

-

5-nitro-1H-pyrazole-3-carboxylic acid: May cause skin, eye, and respiratory irritation.[9]

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Aqueous Ammonia: Corrosive and can cause respiratory irritation.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward process that relies on well-established synthetic methodologies. The two-step procedure involving the formation of an acyl chloride intermediate followed by amidation is a reliable and high-yielding route. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.

References

-

PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]

-

From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]

-

methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337. PubChem. [Link]

- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

-

1H-pyrazole-5-carboxamide, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-4-nitro-. SpectraBase. [Link]

- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

-

FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]

- Pyrazole derivatives, their production and use.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]

-

Review on synthesis of nitropyrazoles. ResearchGate. [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-nitro-1H-pyrazole-3-carboxamide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-nitro-1H-pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. The structure is further functionalized with a nitro group (-NO2) at the 5-position and a carboxamide group (-CONH2) at the 3-position. The pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the electron-withdrawing nitro group and the hydrogen-bonding capable carboxamide moiety suggests that this compound may possess unique chemical and biological properties of interest in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed methodology for its synthesis, and a thorough analysis of its structure elucidation through modern spectroscopic techniques.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₃ | Alfa Aesar[1] |

| Molecular Weight | 156.10 g/mol | ChemScene[2] |

| CAS Number | 297149-32-7 | Alfa Aesar[1] |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General knowledge of similar compounds |

| Melting Point | Not reported |

Synthesis of this compound

The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid. This precursor is commercially available and its synthesis has been documented. The conversion of the carboxylic acid to the primary amide is a standard organic transformation.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the formation of the pyrazole-3-carboxylic acid core, followed by the amidation to yield the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 5-nitro-1H-pyrazole-3-carboxylic acid

This protocol describes a common and effective method for the amidation of a carboxylic acid to a primary amide.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive species, such as an acid chloride, to facilitate the reaction with ammonia.

-

Materials:

-

5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-pyrazole-3-carboxylic acid and the anhydrous solvent.

-

Add a catalytic drop of DMF.

-

Slowly add thionyl chloride to the suspension at 0 °C.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.

-

Step 2: Amidation

The activated acid chloride is then reacted with an ammonia source to form the desired carboxamide.

-

Materials:

-

Crude 5-nitro-1H-pyrazole-3-carbonyl chloride (from Step 1)

-

A concentrated solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add the concentrated ammonia solution dropwise to the stirred acid chloride solution. A precipitate may form immediately.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

-

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation, based on the known characteristics of the pyrazole ring system and the constituent functional groups.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple.

-

Pyrazole CH proton: A singlet is expected for the proton at the C4 position of the pyrazole ring. Due to the electron-withdrawing effects of the adjacent nitro and carboxamide groups, this proton is expected to be deshielded and appear in the downfield region of the spectrum, likely between δ 7.5 and 8.5 ppm.

-

Amide NH₂ protons: The two protons of the primary amide will likely appear as a broad singlet. The chemical shift of these protons can be highly variable depending on the solvent and concentration, but they are typically found in the range of δ 7.0-8.0 ppm.

-

Pyrazole NH proton: The proton on the nitrogen of the pyrazole ring will also likely appear as a broad singlet, and its chemical shift is also highly dependent on experimental conditions, often appearing in the very downfield region (δ 10-14 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The carbon of the carboxamide group is expected to have a chemical shift in the range of δ 160-170 ppm.

-

Pyrazole Carbons: The three carbons of the pyrazole ring will exhibit distinct signals. The carbon attached to the nitro group (C5) and the carbon attached to the carboxamide group (C3) are expected to be the most deshielded, appearing in the range of δ 140-160 ppm. The C4 carbon is expected to be more shielded, with a chemical shift in the range of δ 110-120 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

N-H Stretching: The N-H stretching vibrations of the primary amide and the pyrazole NH are expected to appear as one or two broad bands in the region of 3100-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the region of 1650-1690 cm⁻¹.

-

N-O Stretching (Nitro Group): The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce two strong absorption bands. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch appears in the range of 1345-1385 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring are expected to appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm the molecular formula.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (156.10). In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z 157.11.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could include the loss of the nitro group (NO₂), the carboxamide group (CONH₂), or cleavage of the pyrazole ring.

Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively reported in the literature, the pyrazole carboxamide scaffold is a common feature in many biologically active compounds.[3][4][5][6] The diverse pharmacological activities of pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[6] The introduction of a nitro group can modulate the electronic properties and reactivity of the molecule, potentially influencing its biological target interactions. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activity profile of this compound and its derivatives.

Conclusion

This compound is a heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a thorough guide to its structure elucidation using modern spectroscopic techniques. The information presented herein serves as a valuable resource for researchers and scientists working with this and related pyrazole derivatives, facilitating further exploration of their chemical and biological potential.

References

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(12), 2292.

- Bhat, M. A., et al. (2021). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 12(3), 63-71.

-

Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]

-

National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

National Institutes of Health. (2021). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1H-Pyrazole [webbook.nist.gov]

- 3. jocpr.com [jocpr.com]

- 4. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 5-nitro-1H-pyrazole-3-carboxamide: Structure Elucidation and Data Interpretation

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic data for 5-nitro-1H-pyrazole-3-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, substituted with a nitro group at the 5-position and a carboxamide group at the 3-position. The presence of these functional groups, along with the aromatic pyrazole core, gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₄H₄N₄O₃[1]

Molecular Weight: 156.10 g/mol [2]

Structure:

Sources

An In-depth Technical Guide to Investigating the Biological Activity of 5-nitro-1H-pyrazole-3-carboxamide

Foreword: The Rationale for Investigation

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The carboxamide functional group, when attached to the pyrazole core, further enhances the potential for targeted biological interactions, often through hydrogen bonding with protein active sites. This guide focuses on a specific, yet under-explored, derivative: 5-nitro-1H-pyrazole-3-carboxamide .

The introduction of a nitro group (NO₂) onto the pyrazole ring is a critical structural modification. Nitroaromatic compounds are well-established in pharmacology for their potent bioactivities, which frequently stem from their ability to undergo bioreduction in cellular environments. This process can generate reactive nitrogen species, leading to effects such as DNA damage in microbial cells or the generation of oxidative stress in cancer cells. Therefore, we hypothesize that this compound is a prime candidate for investigation, with a high probability of exhibiting significant antimicrobial and cytotoxic (anticancer) activities.

This document serves as a comprehensive technical guide for the systematic investigation of this compound. It is structured not as a rigid template, but as a logical workflow, guiding researchers from initial synthesis and characterization through a tiered screening approach to elucidate its primary biological functions. The methodologies described are grounded in established, validated protocols, providing a robust framework for generating high-quality, reproducible data.

Part 1: Synthesis and Characterization

A logical starting point for any investigation is the synthesis and rigorous characterization of the target compound. The proposed synthetic route is a straightforward and well-documented amidation of the corresponding carboxylic acid, which is commercially available.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved from its carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid.[3] This involves activating the carboxylic acid to facilitate nucleophilic attack by ammonia.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Acid Chloride Formation (Activation):

-

To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise at 0°C.[4]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the cessation of gas evolution.

-

Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride intermediate.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF).

-

Slowly add this solution to a stirred, cooled (0°C) solution of aqueous ammonia (excess).

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized this compound using standard analytical techniques:

-

Part 2: Primary Biological Screening – A Tiered Approach

Based on the structural features of the molecule, a tiered screening approach is recommended. This focuses initial efforts on the most probable activities, conserving resources while maximizing the potential for significant findings.

Tier 1: Antimicrobial and Antifungal Activity

The nitro-pyrazole scaffold is a strong indicator of potential antimicrobial properties.[6] The initial screening should assess the compound's efficacy against a representative panel of pathogenic bacteria and fungi.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

-

Add 100 µL of the compound stock to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.

-

Add the diluted inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

-

Incubation & Analysis:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[7]

-

Tier 2: Cytotoxicity Screening Against Cancer Cell Lines

Pyrazole derivatives have shown significant anticancer activity.[8][9] A primary screen against a panel of cancer cell lines is a logical next step to assess the cytotoxic potential of this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Readout:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

-

| Hypothetical Data Table: Predicted Bioactivity Profile | |

| Assay Type | Test Organism/Cell Line |

| Antimicrobial | Staphylococcus aureus |

| Antimicrobial | Escherichia coli |

| Antifungal | Candida albicans |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) |

| Cytotoxicity | A549 (Lung Cancer) |

Part 3: Mechanistic Elucidation and Advanced Studies

Should the primary screening yield promising results (e.g., IC₅₀ < 20 µM), further investigation into the mechanism of action is warranted.

For Anticancer Activity: Kinase Inhibition Profile

Many pyrazole-based anticancer agents function as kinase inhibitors.[9][12][13] The compound can be screened against a panel of kinases known to be involved in cancer cell proliferation and survival.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 8. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The 5-Nitro-1H-Pyrazole-3-Carboxamide Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitro-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent electronic properties and versatile chemical handles allow for facile derivatization, leading to compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and significance of this scaffold, delving into its synthesis, structure-activity relationships, and multifaceted pharmacological applications, with a particular focus on its role in oncology and infectious diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the effective utilization of this remarkable molecular framework.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent due to their ability to engage in various biological interactions.[1][2] Among these, the pyrazole ring system has garnered significant attention for its wide-ranging therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The introduction of a nitro group and a carboxamide moiety at the 5- and 3-positions, respectively, of the pyrazole ring gives rise to the this compound scaffold. This specific arrangement of functional groups imparts unique physicochemical properties that have proven to be highly advantageous in drug design.

The electron-withdrawing nature of the nitro group influences the acidity of the pyrazole N-H and the reactivity of the entire ring system, while the carboxamide group provides a crucial hydrogen bonding motif for target engagement.[1] This guide will explore the journey of this scaffold from its foundational synthesis to its current status as a key building block in the development of novel therapeutics.

The Genesis of a Scaffold: Discovery and Early Synthesis

The utility of 5-nitro-1H-pyrazole-3-carboxylic acid as a versatile building block is a cornerstone of modern pharmaceutical synthesis.[1] Its molecular structure, featuring a pyrazole ring, a nitro group, and a carboxylic acid, offers multiple reactive sites for synthetic transformations.[1] The carboxylic acid can be readily converted into esters, amides, or other derivatives, significantly expanding its synthetic utility.[1]

A common synthetic route to access the this compound core involves the activation of the corresponding carboxylic acid, followed by coupling with a desired amine. This straightforward yet robust methodology allows for the generation of large libraries of derivatives for biological screening.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound derivatives, adapted from methodologies reported in the literature.[6][7]

Step 1: Activation of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid

-

To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a catalytic amount of dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an activating agent, such as oxalyl chloride or thionyl chloride, dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess activating agent under reduced pressure to yield the crude 5-nitro-1H-pyrazole-3-carbonyl chloride.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., pyridine, dichloromethane).

-

In a separate flask, dissolve the desired amine in the same solvent.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

If using a non-basic solvent like dichloromethane, add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove any water-soluble byproducts and unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Significance in Drug Discovery: A Scaffold of Diverse Activities

The this compound scaffold has demonstrated a remarkable range of biological activities, making it a focal point of interest in drug discovery.[2][4] Its versatility stems from the ability to readily modify the amine component of the carboxamide, allowing for the fine-tuning of pharmacological properties and the exploration of vast chemical space.

Anticancer Activity

A significant area of application for this scaffold is in the development of anticancer agents, particularly kinase inhibitors.

-

FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML): Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in AML.[7] By modifying the structure of a known FLT3 inhibitor, FN-1501, researchers have developed novel compounds with significantly improved inhibitory activities.[6][7] For instance, compound 8t from a reported study showed strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM).[7] This compound also exhibited potent anti-proliferative effects against the MV4-11 AML cell line (IC50: 1.22 nM).[7]

-

Mechanism of Action in Kinase Inhibition: Molecular modeling studies have revealed that the pyrazole-3-carboxamide skeleton forms crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases like FLT3 and CDK2.[6] This interaction anchors the inhibitor, while modifications to the carboxamide substituent can be tailored to occupy adjacent hydrophobic and hydrophilic pockets, thereby enhancing potency and selectivity.[6][7]

Diagram: Kinase Inhibition Mechanism

Caption: Simplified representation of the this compound scaffold interacting with a kinase active site.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2] The this compound scaffold has been incorporated into novel compounds with promising antifungal and antibacterial properties.

-

Antifungal Mechanism of Action: Studies on pyrazole carboxamide derivatives have shown that they can exert their antifungal effects by disrupting the fungal respiratory chain.[8] Specifically, these compounds can target complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondria, leading to a decrease in mitochondrial membrane potential and ultimately cell death.[8] Electron microscopy has revealed that treatment with these compounds can cause damage to the fungal cell wall and membrane, resulting in the leakage of cellular contents.[8]

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology and infectious diseases. Pyrazole derivatives, in general, have been investigated for a wide range of pharmacological activities, including:

-

Anti-inflammatory[9]

-

Analgesic[2]

-

Antiviral[4]

-

Insecticidal[10]

-

Carbonic anhydrase inhibition[11]

-

Cannabinoid-1 (CB1) receptor antagonism[12]

-

Farnesoid X receptor (FXR) antagonism[13]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent biological activity.

-

Amide Substituent: The nature of the substituent attached to the carboxamide nitrogen is a critical determinant of activity and selectivity. In the context of kinase inhibition, bulky and hydrophobic groups that can access deep hydrophobic pockets in the enzyme's active site often lead to increased potency.[6] The introduction of piperazine moieties has been shown to be beneficial for interacting with hydrophilic regions.[6]

-

Pyrazole Ring Substitution: While this guide focuses on the 5-nitro derivative, substitutions at other positions of the pyrazole ring can also modulate activity. For instance, in the development of meprin inhibitors, substitutions at the 3 and 5 positions of the pyrazole core were found to significantly influence inhibitory activity.[14]

Table 1: Representative Biological Activities of Pyrazole Carboxamide Derivatives

| Compound Class | Target/Activity | Key Structural Features | Reference |

| 1H-Pyrazole-3-carboxamides | FLT3/CDK inhibitor (AML) | Varied aromatic and heterocyclic amide substituents | [6][7] |

| Pyrazole Carboxamides | Antifungal (Rhizoctonia solani) | Diarylamine scaffold | [8] |

| 5-Pyrazole Carboxamides | Insecticidal (Armyworm, Aphis fabae) | Thiazolamide and benzofuranamine substituents | [10] |

| Pyrazole-carboxamides | Carbonic Anhydrase Inhibitors | Sulfonamide moiety | [11] |

| Trisubstituted-pyrazol Carboxamides | Farnesoid X Receptor (FXR) Antagonists | Trisubstituted pyrazole core with a morpholinosulfonyl aniline | [13] |

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with its proven ability to yield potent and selective modulators of various biological targets, ensures its continued relevance in the development of new medicines. Future research will likely focus on exploring novel substitutions on the scaffold to address emerging therapeutic targets and to overcome challenges such as drug resistance. The application of computational methods, such as molecular docking and dynamics simulations, will further aid in the rational design of next-generation therapeutics based on this privileged scaffold.[11]

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis.

-

Zhang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4283. [Link]

-

Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1341. [Link]

-

Zhang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

-

PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

-

Chen, Q., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11691-11700. [Link]

-

Li, K., et al. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities, 41(4), 716-726. [Link]

-

Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369401. [Link]

-

Koca, İ., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1386. [Link]

-

de Oliveira, R. S., et al. (2023). Recently Reported Biological Activities of Pyrazole Compounds. Molecules, 28(12), 4789. [Link]

-

Zhang, Y., et al. (2012). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Journal of Medicinal Chemistry, 55(17), 7707-7711. [Link]

-

Sharma, S., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Pharmacy Research, 4(6), 1736-1739. [Link]

-

Kumar, A., et al. (2021). The Recent Development of the Pyrazoles: A Review. Trade Science Inc.[Link]

-

Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]

-

Glumbok, V., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1591-1604. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Unlocking the Therapeutic Potential of 5-nitro-1H-pyrazole-3-carboxamide: A Technical Guide to Target Identification and Validation

Abstract

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] The specific derivative, 5-nitro-1H-pyrazole-3-carboxamide, presents a unique chemical entity with considerable therapeutic promise, largely attributable to its distinct electronic and structural features. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. We will delve into the scientific rationale for pursuing these targets, drawing from extensive research on analogous compounds, and provide detailed, field-proven experimental protocols for target validation and drug development professionals. Our focus is to bridge the gap between the foundational chemistry of this molecule and its practical application in identifying and validating novel therapeutic strategies.

Introduction: The Pyrazole Carboxamide Core and the Influence of the 5-Nitro Group

The pyrazole ring system is a cornerstone of many biologically active compounds, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological macromolecules.[3][4] The carboxamide moiety at the 3-position is a common feature in many enzyme inhibitors, often acting as a key hydrogen bond donor and acceptor.

The introduction of a nitro group at the 5-position of the pyrazole ring is a critical modification that significantly influences the molecule's physicochemical properties and, consequently, its biological activity. The nitro group is strongly electron-withdrawing, which can modulate the acidity of the pyrazole N-H, alter the molecule's overall electrostatic potential, and potentially provide additional points of interaction with a target protein. While sometimes viewed with caution in drug development due to potential metabolic liabilities, the nitro group is also a feature in several approved drugs and can be a key contributor to potency.[5][6] Understanding the role of this functional group is paramount to elucidating the mechanism of action of this compound and identifying its therapeutic targets.

This guide will systematically explore the most probable therapeutic targets for this compound based on the extensive literature on related pyrazole carboxamide derivatives. For each potential target class, we will discuss the underlying biological rationale, structure-activity relationships where available, and present detailed protocols for experimental validation.

Protein Kinases: A Primary Target Class for Pyrazole Carboxamides

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. A substantial body of evidence indicates that the pyrazole carboxamide scaffold is a potent inhibitor of various protein kinases.[7][8][9][10]

Rationale for Kinase Inhibition

The general structure of many kinase inhibitors involves a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The pyrazole ring of this compound can serve as this core, while the carboxamide side chain can form crucial hydrogen bonds with the kinase hinge region, a common interaction motif for kinase inhibitors. The 5-nitro group, with its electron-withdrawing properties, can influence the electronic landscape of the pyrazole ring, potentially enhancing interactions with specific residues in the ATP-binding pocket.

Several kinase families have been identified as targets for pyrazole carboxamide derivatives, including:

-

Tyrosine Kinases: Such as SRC, ABL, and receptor tyrosine kinases.[8][10]

-

Serine/Threonine Kinases: Including those involved in cell cycle regulation and signaling pathways.

Experimental Validation of Kinase Inhibition

A tiered approach is recommended for validating this compound as a kinase inhibitor.

The initial step is to screen the compound against a panel of purified kinases to determine its inhibitory activity and selectivity profile. A luminescence-based assay that measures ATP consumption is a common and robust method.

Table 1: Representative Kinase Inhibition Data for a Hypothetical Pyrazole Carboxamide

| Kinase Target | IC50 (nM) for Compound X | IC50 (nM) for Staurosporine (Control) |

| Kinase A | 15 | 5 |

| Kinase B | 250 | 10 |

| Kinase C | >10,000 | 20 |

| Kinase D | 8 | 2 |

| Kinase E | 750 | 15 |

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring kinase activity by quantifying the amount of ADP produced.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram: Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based kinase inhibition assay.

Following biochemical confirmation, it is crucial to assess the compound's activity in a cellular context.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (selected based on the kinase target's relevance)

-

Cell culture medium and supplements

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well clear or opaque plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

For MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure absorbance.

-

For CellTiter-Glo®: Add the reagent and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Histone Deacetylases (HDACs): Epigenetic Modulators as Potential Targets

HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, playing a critical role in epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Several pyrazole-based compounds have been reported as HDAC inhibitors.[11][12][13][14][15]

Rationale for HDAC Inhibition

The classic pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound could potentially act as a scaffold for the development of HDAC inhibitors, where the pyrazole ring serves as a cap group. The nitro group could form specific interactions with residues at the rim of the active site, contributing to potency and selectivity.

Experimental Validation of HDAC Inhibition

A fluorometric assay is a common method for measuring the activity of purified HDAC enzymes.

Experimental Protocol: Fluorometric HDAC Activity Assay

Materials:

-

Purified human HDAC isozymes (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate

-

This compound

-

HDAC Assay Buffer

-

Developer solution

-

Black, opaque 96-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic substrate, and serially diluted this compound.

-

Enzyme Addition: Initiate the reaction by adding the purified HDAC enzyme.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Signal Development: Add the developer solution to stop the reaction and generate a fluorescent signal. Incubate at room temperature for 10-15 minutes.

-

Data Acquisition and Analysis: Measure fluorescence using a microplate reader. Calculate the percent inhibition and determine the IC50 value.

Diagram: HDAC Inhibition and Downstream Effects

Caption: Inhibition of HDACs leads to downstream cellular effects.

HDAC inhibitors are known to induce apoptosis and cell cycle arrest in cancer cells.

Experimental Protocol: Apoptosis Analysis by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and a viability dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Other Potential Therapeutic Targets

While kinases and HDACs represent primary target classes, the unique structure of this compound suggests other potential therapeutic avenues.

Telomerase

Telomerase is an enzyme responsible for maintaining telomere length and is reactivated in the vast majority of cancers. Its inhibition is a promising anticancer strategy. Some pyrazole derivatives have shown telomerase inhibitory activity.

Experimental Validation: TRAP (Telomeric Repeat Amplification Protocol) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[7][11][16]

Nitric Oxide Synthase (NOS)

NOS enzymes produce nitric oxide, a signaling molecule with diverse physiological roles. Overproduction of NO is implicated in inflammatory diseases and some cancers. Pyrazole-containing compounds have been identified as NOS inhibitors.[17][18][19][20]

Experimental Validation: Griess Assay for Nitrite Production

This colorimetric assay measures nitrite, a stable breakdown product of NO, as an indicator of NOS activity.

Retinoic Acid Receptor Alpha (RARα)

RARs are nuclear receptors that regulate gene transcription and are involved in cell differentiation and proliferation. RARα antagonists are being explored for various therapeutic applications, including non-hormonal male contraception.[21][22][23]

Experimental Validation: Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize the activation of a reporter gene by a known RARα agonist.

Conclusion and Future Directions

This compound is a molecule with significant therapeutic potential, largely due to the versatile and biologically active pyrazole carboxamide scaffold. Based on extensive literature precedent, protein kinases and histone deacetylases emerge as the most promising therapeutic targets. However, other enzymes such as telomerase and nitric oxide synthase, as well as nuclear receptors like RARα, should not be discounted and warrant investigation.

The experimental protocols detailed in this guide provide a robust framework for the systematic identification and validation of the therapeutic targets of this compound. A comprehensive approach, beginning with biochemical screening and progressing to cell-based assays, will be crucial in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Future research should focus on structure-activity relationship studies to optimize the potency and selectivity of this promising scaffold, as well as in vivo studies to validate the findings from in vitro and cellular experiments.

References

- Berman, A. J., et al. (2016). Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 26(15), 3598-3602.

- Castellano, S., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 767.

- Chovatia, P. T., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824.

- Cara, L. C. L., et al. (2005). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Il Farmaco, 60(11-12), 925-933.

- Shirley, D. J., et al. (2020). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 6(7), 1776-1786.

- Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-507.

- Patel, R. V., et al. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Chemical Papers, 78(11), 7039-7053.

- 4,5-DIHYDRO-1H-PYRAZOLE as nNOS selective inhibitors: Synthesis and structure-activity relationship. (2008). Journal of Medicinal Chemistry, 51(15), 4589-4599*.

- Wienken, M., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Archiv der Pharmazie, 357(11), e2400437.

- Kumar, A., et al. (2022).

- Chovatia, P. T., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824.

- Sharma, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.

- Al-Ostoot, F. H., et al. (2022).

- Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12993-13001.

- Castellano, S., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 767.

- Cara, L. C. L., et al. (2009). Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. European Journal of Medicinal Chemistry, 44(6), 2655-2666.

- Inami, K., et al. (2004). Potent inhibition of human telomerase by nitrostyrene derivatives. Bioorganic & Medicinal Chemistry, 12(19), 5051-5059.

- Wang, Y., et al. (2008). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation.

- Kamenecka, T., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12993-13001*.

- Liu, X. H., et al. (2016). Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo. European Journal of Medicinal Chemistry, 114, 153-165.

- Kagechika, H., et al. (2000). Novel retinoic acid receptor alpha agonists: syntheses and evaluation of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 10(7), 619-622.

- Liu, X. H., et al. (2016). Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo. European Journal of Medicinal Chemistry, 114, 153-165.

- Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1055.

- Estrada-Ortiz, N., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5340-5353.

-

ResearchGate. (n.d.). Chemical structure of endogenous NO-regulating drugs. (a–f) pyrazole derivatives. Retrieved from [Link]

- Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1055.

-

ResearchGate. (n.d.). Structures of anticancer drugs containing nitro group. Retrieved from [Link]

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 20(1), 1-10*.

- Boylan, J. F., et al. (1995). Targeted disruption of retinoic acid receptor alpha (RAR alpha) and RAR gamma results in receptor-specific alterations in retinoic acid-mediated differentiation and retinoic acid metabolism. Molecular and Cellular Biology, 15(2), 843-851.

- Duprez, E., et al. (1998). Targeting of PML/RARalpha is lethal to retinoic acid-resistant promyelocytic leukemia cells. Blood, 92(5), 1731-1740.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker | MDPI [mdpi.com]

- 13. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel retinoic acid receptor alpha agonists: syntheses and evaluation of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeted disruption of retinoic acid receptor alpha (RAR alpha) and RAR gamma results in receptor-specific alterations in retinoic acid-mediated differentiation and retinoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting of PML/RARalpha is lethal to retinoic acid-resistant promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 5-Nitro-1H-Pyrazole-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, lending its versatile scaffold to a plethora of therapeutic agents. The strategic introduction of a nitro group at the 5-position and a carboxamide moiety at the 3-position of the pyrazole ring gives rise to a class of compounds with profound and diverse biological activities. This technical guide provides an in-depth exploration of 5-nitro-1H-pyrazole-3-carboxamide derivatives, offering a comprehensive overview of their synthesis, a detailed analysis of their potential therapeutic applications, and insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the this compound Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to the development of new drugs.[1] Among these, pyrazole derivatives have garnered significant attention due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The this compound core represents a particularly promising scaffold. The nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic properties of the pyrazole ring, influencing its reactivity and biological interactions. The carboxamide group provides a key site for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.

This guide will navigate the synthetic pathways to these derivatives, delve into their promising applications as anticancer and antimicrobial agents, and elucidate the molecular mechanisms that underpin their therapeutic potential.

Synthetic Strategies: Crafting the this compound Core